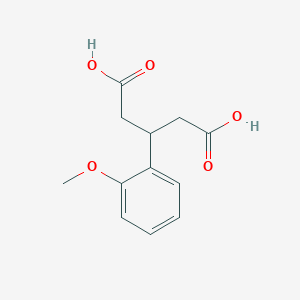

3-(2-methoxyphenyl)pentanedioic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-5-3-2-4-9(10)8(6-11(13)14)7-12(15)16/h2-5,8H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGCYFJUMQOCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl Pentanedioic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(2-methoxyphenyl)pentanedioic acid, two primary strategic disconnections are considered, revolving around the formation of the carbon-carbon bonds at the C3 position.

Disconnection A: C-C Bond Formation via Michael Addition

A logical disconnection is the bond between the C3 carbon and one of the adjacent methylene (B1212753) carbons of the pentanedioic acid backbone. This leads to a synthon of a nucleophilic 2-methoxyphenylacetic acid derivative and an electrophilic acrylate (B77674) equivalent. This strategy points towards a Michael addition reaction as a key step in the forward synthesis.

Disconnection B: C-C Bond Formation via Alkylation

An alternative disconnection breaks the bond between the C3 carbon and the 2-methoxyphenyl group. This suggests an alkylation of a glutaric acid derivative with a suitable 2-methoxyphenyl halide or equivalent electrophile.

Between these strategies, the Michael addition approach (Disconnection A) is often more convergent and efficient for constructing the desired 3-substituted pentanedioic acid framework.

Established Synthetic Routes and Mechanistic Considerations

Based on the retrosynthetic analysis, the most established route for the synthesis of this compound involves a Michael addition reaction.

Key Reaction Steps and Reaction Conditions

The synthesis can be envisioned in a two-step sequence:

Michael Addition: The enolate of a 2-methoxyphenylacetic acid ester, such as methyl 2-methoxyphenylacetate, is generated using a suitable base. This nucleophile then undergoes a conjugate addition to an acrylate ester, for instance, methyl acrylate. The reaction is typically carried out in an aprotic solvent to facilitate enolate formation and subsequent addition.

Hydrolysis: The resulting diester is then hydrolyzed, usually under basic conditions followed by acidic workup, to yield the target dicarboxylic acid, this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl 2-methoxyphenylacetate, Methyl acrylate | 1. Base (e.g., NaH, LDA) in THF, -78 °C to rt | Dimethyl 3-(2-methoxyphenyl)pentanedioate |

| 2 | Dimethyl 3-(2-methoxyphenyl)pentanedioate | 1. NaOH (aq), Heat 2. HCl (aq) | This compound |

This is an illustrative table based on typical reaction conditions for Michael additions and ester hydrolyses.

Catalytic Approaches in Synthetic Protocols

To enhance the efficiency and selectivity of the synthesis, catalytic methods can be employed. For the key Michael addition step, both base and acid catalysis can be considered.

Base Catalysis: While stoichiometric bases are often used, catalytic amounts of a strong base can promote the reaction. However, careful control of reaction conditions is necessary to avoid side reactions.

Lewis Acid Catalysis: Lewis acids can activate the acrylate acceptor, making it more electrophilic and facilitating the addition of the less nucleophilic enol form of the 2-methoxyphenylacetic acid ester. frontiersin.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to achieve an enantioselective Michael addition, which would be crucial if a specific stereoisomer of the target molecule were desired. mdpi.com

Emerging Synthetic Strategies and Novel Method Development

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Green chemistry and flow chemistry offer promising avenues for the synthesis of this compound.

Principles of Green Chemistry in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemrxiv.orggoogle.comorgsyn.org For the proposed synthesis, several green chemistry principles can be applied:

Atom Economy: The Michael addition reaction is inherently atom-economical as it forms a carbon-carbon bond without the generation of stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous solvents like THF with greener alternatives such as 2-methyl-THF or even solvent-free conditions where feasible would improve the environmental profile of the synthesis.

Catalysis: As mentioned, the use of catalytic rather than stoichiometric reagents reduces waste. nih.gov Recyclable catalysts, such as polymer-supported catalysts, would further enhance the sustainability.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, possibly enabled by highly active catalysts, would reduce energy consumption.

Applications of Flow Chemistry and Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. srce.hr

A hypothetical flow setup could involve:

A stream of the 2-methoxyphenylacetic acid ester and a base being mixed in a T-junction to generate the enolate.

This stream would then merge with a stream of the acrylate ester in a heated or cooled reactor coil to perform the Michael addition.

The output stream could then be directed to a second reactor module for in-line hydrolysis.

Subsequent purification could also be integrated into the flow system using techniques like liquid-liquid extraction or crystallization.

Advantages of a Flow Synthesis Approach:

| Feature | Benefit |

| Enhanced Safety | Small reaction volumes minimize the risk associated with handling reactive intermediates. |

| Precise Control | Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities. |

| Scalability | Production can be easily scaled up by running the system for longer periods. |

| Integration | Multiple reaction and purification steps can be combined into a single continuous process. |

Enantioselective Synthesis of Chiral Isomers

The generation of enantiomerically pure or enriched this compound requires precise control over the stereochemical outcome of the synthetic route. Several modern strategies can be envisaged for this purpose, drawing upon established principles of asymmetric synthesis.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A plausible strategy for the synthesis of chiral this compound is the asymmetric hydrogenation of a prochiral precursor.

Rhodium-Catalyzed Asymmetric Hydrogenation:

This method has been successfully applied to the synthesis of chiral 2-substituted glutarates. The hydrogenation of dimethyl 2-methyleneglutarate (B1258928) and its derivatives using chiral rhodium complexes has been reported to yield products with good enantioselectivity. For instance, the hydrogenation of a substrate bearing a 3-methoxyphenyl (B12655295) substituent has been achieved with moderate to good enantiomeric excess (ee). This suggests that a similar strategy could be employed for a precursor to this compound, such as dimethyl 2-(2-methoxybenzylidene)glutarate.

A variety of chiral phosphine (B1218219) ligands can be used in conjunction with a rhodium precursor to form the active catalyst. The choice of ligand is critical for achieving high enantioselectivity.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ / Chiral Phosphine Ligand | Arylidene glutarates | Chiral 3-arylglutaric acid esters | up to 81% |

This data is based on analogous reactions and represents a potential outcome for the target molecule.

The reaction would likely proceed via the coordination of the rhodium catalyst to the double bond of the prochiral substrate, followed by the stereoselective addition of hydrogen. The methoxy (B1213986) group at the ortho position of the phenyl ring could potentially influence the stereochemical outcome through steric or electronic interactions with the chiral catalyst.

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a robust and reliable method for inducing stereoselectivity. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

Evans Oxazolidinone Auxiliaries:

Evans oxazolidinones are widely used chiral auxiliaries, particularly in asymmetric aldol (B89426) and alkylation reactions. wikipedia.orgnih.gov For the synthesis of this compound, an Evans oxazolidinone could be acylated to form an N-acyl oxazolidinone. The resulting enolate, generated by treatment with a suitable base, could then undergo a diastereoselective Michael addition to an appropriate acceptor, such as a derivative of itaconic acid.

Alternatively, an asymmetric aldol reaction between the boron enolate of an N-acetyl oxazolidinone and 2-methoxybenzaldehyde (B41997) could establish the chiral center. Subsequent functional group manipulations would then lead to the target dicarboxylic acid. The stereochemical outcome is typically predictable based on the Zimmerman-Traxler model for the aldol transition state.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol Reaction | >90:10 |

| (4S)-4-isopropyloxazolidin-2-one | Alkylation | >95:5 |

This data is based on analogous reactions and represents a potential outcome for the target molecule.

The removal of the chiral auxiliary is typically achieved by hydrolysis or reduction, affording the chiral carboxylic acid or a related functional group.

Biocatalytic Transformations for Enantioselective Production

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral this compound, enzymatic desymmetrization of a prochiral precursor is a particularly attractive strategy. mdpi.com

Lipase-Catalyzed Desymmetrization:

Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis or alcoholysis of esters. A prochiral diester or anhydride (B1165640) of this compound could serve as a substrate for a lipase-catalyzed desymmetrization. For example, the hydrolysis of dimethyl 3-(2-methoxyphenyl)pentanedioate in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB), could selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester. semanticscholar.org

Similarly, the alcoholysis of 3-(2-methoxyphenyl)glutaric anhydride with an alcohol in the presence of a lipase could yield an enantiomerically enriched monoester. researchgate.net The stereochemical preference of the enzyme determines which enantiomer of the product is formed.

Amidase-Catalyzed Desymmetrization:

Another biocatalytic approach involves the use of amidases. The desymmetrization of prochiral 3-aryl glutaramides using whole cells of microorganisms containing amidases, such as Rhodococcus erythropolis, has been shown to produce chiral 3-substituted glutaric acid monoamides with excellent enantioselectivity. researchgate.net This method could be adapted for a diamide (B1670390) precursor of this compound, affording a chiral monoamide that can be subsequently hydrolyzed to the target dicarboxylic acid.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Asymmetric Alcoholysis | 3-Arylglutaric Anhydride | Chiral Monoester | up to 99% |

| Rhodococcus erythropolis Amidase | Desymmetric Hydrolysis | 3-Arylglutaramide | Chiral Monoamide | >99.5% |

This data is based on analogous reactions and represents a potential outcome for the target molecule.

Total Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

While no total syntheses of natural products or complex molecules explicitly incorporating the this compound scaffold have been reported in the reviewed literature, the chiral dicarboxylic acid represents a valuable and versatile building block for such endeavors. Its structure, featuring a stereogenic center and two carboxylic acid functionalities, allows for its incorporation into a variety of molecular architectures, including alkaloids, polyketides, and other biologically active compounds.

For example, the chiral 3-aryl-5-oxopentanoic acid moiety, a close structural relative, has been utilized as a key fragment in the synthesis of αvβ3 antagonists. nih.gov This highlights the potential of chiral pentanedioic acid derivatives as synthons in medicinal chemistry and drug discovery. The two carboxylic acid groups of this compound can be differentially functionalized, allowing for the stepwise or orthogonal introduction of other molecular fragments. One carboxyl group could be converted into an amide, ester, or ketone, while the other remains as a carboxylic acid for further transformations.

The stereocenter at the C3 position would allow for the synthesis of diastereomerically pure complex molecules, which is often crucial for their biological activity. The 2-methoxyphenyl substituent can also serve as a handle for further synthetic modifications, such as demethylation to a phenol (B47542) followed by etherification or other functionalizations.

In a hypothetical total synthesis, the (R)- or (S)-enantiomer of this compound could be used to introduce a specific stereochemistry that is critical for the target molecule's three-dimensional structure and, consequently, its biological function. For instance, it could be a key component in the synthesis of a macrocyclic lactone or a polycyclic alkaloid.

Comprehensive Reaction Chemistry and Chemical Transformations of 3 2 Methoxyphenyl Pentanedioic Acid

Reactivity of the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups on the pentanedioic acid backbone opens up numerous avenues for derivatization and modification. These reactions are fundamental in organic synthesis for creating a variety of compounds with tailored properties.

Esterification Reactions and Derivative Synthesis

The conversion of the carboxylic acid groups to esters is a common and versatile transformation. This can be achieved through several methods, with the Fischer-Speier esterification being a classic approach. This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Given the presence of two carboxylic acid groups, the reaction can yield a monoester or a diester, depending on the stoichiometry of the alcohol used. For instance, reaction with one equivalent of methanol (B129727) would be expected to produce a mixture of the mono-methyl ester and the di-methyl ester, along with unreacted starting material. Using a large excess of methanol would favor the formation of the di-methyl ester.

Table 1: Hypothetical Esterification Products of 3-(2-Methoxyphenyl)pentanedioic Acid

| Alcohol | Product Name |

| Methanol | Methyl 3-(2-methoxyphenyl)pentanedioate |

| Ethanol (B145695) | Ethyl 3-(2-methoxyphenyl)pentanedioate |

| Propanol | Propyl 3-(2-methoxyphenyl)pentanedioate |

The reactivity of the two carboxylic acid groups is expected to be similar, though subtle differences may arise due to the proximity of the bulky 2-methoxyphenyl substituent.

Amidation Reactions and Amide Derivative Formation

The carboxylic acid functionalities of this compound can be readily converted to amides by reaction with primary or secondary amines. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640).

One common method involves the conversion of the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacyl chloride is then treated with an amine to form the desired diamide (B1670390). chemistrystudent.com The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions.

Table 2: Potential Amide Derivatives from this compound

| Amine | Product Name |

| Ammonia (B1221849) | 3-(2-Methoxyphenyl)pentanediamide |

| Methylamine | N,N'-Dimethyl-3-(2-methoxyphenyl)pentanediamide |

| Diethylamine | N,N,N',N'-Tetraethyl-3-(2-methoxyphenyl)pentanediamide |

Anhydride Formation and Subsequent Reactivity

Intramolecular anhydride formation is a characteristic reaction of dicarboxylic acids where a cyclic anhydride can be formed if the resulting ring is stable (typically 5- or 6-membered rings). In the case of this compound, the two carboxylic acid groups are separated by three carbon atoms, which is ideal for the formation of a stable six-membered cyclic anhydride. This transformation can be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. orgsyn.org The resulting 3-(2-methoxyphenyl)glutaric anhydride is a reactive intermediate that can undergo further reactions.

The anhydride can readily react with nucleophiles, such as alcohols and amines, to open the ring and form mono-esters or mono-amides of the original dicarboxylic acid. This provides a regioselective method for derivatizing only one of the two carboxylic acid groups.

Decarboxylation Pathways and Derived Products

Decarboxylation, the removal of a carboxyl group as carbon dioxide, typically requires harsh conditions for simple carboxylic acids. However, the presence of a second functional group in a specific position can facilitate this process. For dicarboxylic acids, decarboxylation can sometimes be induced by heat. In the case of 3-substituted glutaric acids, thermal decarboxylation can be complex. The decarboxylation of 3-oxoglutaric acid, for example, proceeds in two steps to ultimately form acetone. nih.gov

For 3-arylglutaric acids, the reaction pathway upon heating is not straightforward. It is plausible that heating this compound could lead to the loss of one molecule of CO₂, potentially forming 4-(2-methoxyphenyl)butanoic acid. However, without a β-carbonyl group, this reaction is not expected to be facile. chemguide.co.uk

Reactions Involving the Aromatic Moiety (2-Methoxyphenyl Group)

The 2-methoxyphenyl group in the molecule is an activated aromatic system that can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation and Alkylation: The activated aromatic ring is susceptible to Friedel-Crafts reactions. For instance, acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to introduce an acyl group at the positions ortho and para to the methoxy group. organic-chemistry.orgtamu.edu Given that the 2-position is already substituted, the incoming electrophile would likely be directed to the 4- and 6-positions. The bulky pentanedioic acid side chain might sterically hinder attack at the 6-position, potentially favoring substitution at the 4-position.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treatment with a mixture of concentrated nitric acid and sulfuric acid. libretexts.org Similar to Friedel-Crafts reactions, the nitro group is expected to add to the positions activated by the methoxy group.

Halogenation: Halogenation of the aromatic ring, for instance with bromine in the presence of a Lewis acid catalyst, would also be directed by the methoxy group to the ortho and para positions. It is important to note that for highly activated rings like anisole (B1667542) derivatives, halogenation can sometimes proceed even without a catalyst.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Predicted Product(s) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(5-Acetyl-2-methoxyphenyl)pentanedioic acid |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Methoxy-5-nitrophenyl)pentanedioic acid and 3-(2-Methoxy-3-nitrophenyl)pentanedioic acid |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-methoxyphenyl)pentanedioic acid and 3-(3-Bromo-2-methoxyphenyl)pentanedioic acid |

It is important to consider that the carboxylic acid groups are deactivating and could potentially influence the reactivity of the aromatic ring, although the activating effect of the methoxy group is generally dominant.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-methoxyphenyl ring of this compound is generally unfavorable under standard conditions. The aromatic ring is electron-rich due to the presence of the π-system and the electron-donating nature of the methoxy group, making it inherently nucleophilic rather than electrophilic. wikipedia.orgcsbsju.edu SNAr reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgbyjus.comchemistrysteps.comnumberanalytics.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. numberanalytics.com

In the case of this compound, the methoxy group is an activating group for electrophilic substitution and deactivating for nucleophilic substitution. The pentanedioic acid substituent has a weak electron-withdrawing inductive effect, but this is insufficient to render the ring susceptible to nucleophilic attack. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is not a viable synthetic strategy without prior modification of the ring to include strong electron-withdrawing substituents.

| Factor | Influence on SNAr for this compound |

| Ring Electronics | The benzene ring is electron-rich, disfavoring attack by nucleophiles. |

| Substituents | The methoxy group is electron-donating, further deactivating the ring for SNAr. The alkyl-dicarboxylic acid chain is not a sufficiently strong electron-withdrawing group. |

| Leaving Group | The molecule lacks a conventional leaving group (e.g., halide) on the aromatic ring. |

| Intermediate Stability | Without strong electron-withdrawing groups, the anionic Meisenheimer complex is not adequately stabilized. csbsju.edunumberanalytics.com |

Functionalization of the Methoxy Group

The methoxy group represents a key functional handle on the aromatic ring, and its primary transformation involves cleavage of the ether bond to yield the corresponding phenol (B47542), 3-(2-hydroxyphenyl)pentanedioic acid. This demethylation is a synthetically valuable reaction as the resulting phenolic hydroxyl group can be used for further functionalization, such as the preparation of aryl triflates for cross-coupling reactions.

The most common and effective reagents for cleaving aryl methyl ethers are strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), and Lewis acids, most notably boron tribromide (BBr₃). wikipedia.org

Reaction with Boron Tribromide (BBr₃) : BBr₃ is a highly effective reagent for the demethylation of aryl methyl ethers and can often be used at low temperatures. wikipedia.orgnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom. wikipedia.orgresearchgate.net This is followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion, releasing methyl bromide. nih.govcore.ac.uk Subsequent aqueous workup hydrolyzes the boron-phenoxy bond to give the phenol. Recent studies suggest a complex mechanism where one equivalent of BBr₃ may cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

Reaction with Strong Acids (HI, HBr) : Cleavage with strong acids like HI or HBr involves initial protonation of the ether oxygen to form an oxonium ion, which makes the methyl group susceptible to SN2 attack by the halide anion (I⁻ or Br⁻). wikipedia.orgrsc.org This process requires harsh conditions, including high temperatures. The reaction yields the phenol and methyl halide. Due to the stability of the sp²-hybridized C-O bond of the aromatic ring, the halide exclusively attacks the methyl group. rsc.org

| Reagent | Typical Conditions | Products | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temp. | 3-(2-hydroxyphenyl)pentanedioic acid, CH₃Br | Highly efficient; stoichiometric or even sub-stoichiometric amounts can be used. nih.govcore.ac.uk |

| Hydroiodic Acid (HI) | Acetic acid, reflux | 3-(2-hydroxyphenyl)pentanedioic acid, CH₃I | Requires harsh conditions; HI is a very effective reagent. |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous, reflux | 3-(2-hydroxyphenyl)pentanedioic acid, CH₃Br | Requires harsh conditions; less reactive than HI. wikipedia.org |

Transformations at the Pentanedioic Acid Backbone

Alpha-Functionalization Reactions

The carbon atoms alpha to the two carboxylic acid groups (C2 and C4) on the pentanedioic acid backbone are activated and can undergo functionalization. These positions can be deprotonated to form enolates, which can then react with various electrophiles.

A classic method for the functionalization of carboxylic acids at the α-position is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction introduces a bromine atom at the alpha-position. The reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ first converts the carboxylic acid into an acyl bromide. This acyl bromide can then tautomerize to an enol, which subsequently reacts with Br₂ to undergo α-bromination. The resulting α-bromo acyl bromide can then be hydrolyzed back to the α-bromo carboxylic acid.

In the case of this compound, this reaction could potentially lead to mono- or di-bromination at the C2 and C4 positions, yielding 2-bromo- and/or 2,4-dibromo-3-(2-methoxyphenyl)pentanedioic acid. These brominated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Cyclization Reactions Leading to Lactones or Heterocycles

The dicarboxylic acid structure of this compound allows for intramolecular cyclization reactions.

Anhydride Formation : Like other 1,5-dicarboxylic acids such as glutaric acid, this compound can undergo dehydration upon heating to form a cyclic anhydride. libretexts.orgchemicalbook.comgoogle.com This reaction involves the intramolecular loss of a water molecule to form a stable six-membered ring, resulting in 3-(2-methoxyphenyl)glutaric anhydride . This transformation can be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or under vacuum. orgsyn.orgrxsolgroup.com

Lactone Formation : Lactones (cyclic esters) can be formed after selective modification of one of the carboxylic acid groups. For instance, selective reduction of one carboxyl group to a primary alcohol would yield a γ-hydroxy carboxylic acid. This intermediate can then undergo intramolecular esterification (lactonization), typically under acidic conditions, to form a stable six-membered δ-lactone. acs.org The reduction can be challenging to perform selectively but may be achieved using specific reducing agents or by protecting one of the acid groups before reduction. acs.orgacs.org

Reduction and Oxidation Reactions

Reduction : The carboxylic acid functional groups are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, they can be readily reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comlibretexts.orgorgosolver.com Treatment of this compound with an excess of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an acidic workup, would reduce both carboxylic acid groups to yield 3-(2-methoxyphenyl)pentane-1,5-diol . acs.orglibretexts.org

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-methoxyphenyl)pentane-1,5-diol | 1. LiAlH₄, THF, reflux2. H₃O⁺ workup |

| Borane (BH₃∙THF) | 3-(2-methoxyphenyl)pentane-1,5-diol | BH₃∙THF, THF, room temp. to reflux |

Selective reduction of only one carboxylic acid group is a more complex synthetic challenge but can sometimes be accomplished using carefully controlled conditions or by derivatizing one of the acid groups prior to reduction. acs.orgacs.orgcapes.gov.br

Oxidation : The pentanedioic acid backbone consists of sp³-hybridized carbons and is generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions would likely lead to non-selective degradation of the molecule, including potential oxidation of the electron-rich aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions Involving Derived Species

The native structure of this compound is not suitable for direct participation in metal-catalyzed cross-coupling reactions. However, it can be easily converted into a suitable derivative. A common strategy involves converting the phenolic hydroxyl group—obtained from the demethylation of the methoxy group (see section 3.2.3)—into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. Aryl triflates are excellent electrophilic partners in a wide range of palladium-catalyzed cross-coupling reactions due to their high reactivity. acs.orgthieme-connect.com The synthesis of aryl triflates is typically achieved by reacting the corresponding phenol with triflic anhydride or N-phenyltriflimide in the presence of a base. acs.orgacs.org

Once the 3-(2-(trifluoromethanesulfonyl)oxyphenyl)pentanedioic acid derivative is formed, it can undergo several important C-C and C-N bond-forming reactions:

Suzuki-Miyaura Coupling : This reaction couples the aryl triflate with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl structures. Catalyst systems like Pd(OAc)₂/PCy₃ are effective for coupling aryl triflates. acs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Heck Reaction : The aryl triflate can be coupled with an alkene to form a new C-C bond, a reaction that is highly valuable for building complex molecular scaffolds. dicp.ac.cnnih.govlibretexts.orgacs.org

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the aryl triflate with a primary or secondary amine. acs.orgwikipedia.orgnih.govcapes.gov.brorganic-chemistry.org This provides a direct route to substituted aniline (B41778) derivatives from the corresponding phenol.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(OAc)₂, PCy₃, Base (e.g., K₃PO₄) acs.orgorganic-chemistry.org | Aryl-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) wikipedia.org | Aryl-Nitrogen |

Chemo- and Regioselective Transformations of the Compound

The study of chemo- and regioselective transformations is crucial for understanding the reactivity of multifunctional molecules like this compound. This compound possesses two carboxylic acid groups and a methoxy-substituted aromatic ring, offering multiple sites for chemical modification. The selective reaction at one of these sites over others is key to its utility in the synthesis of more complex molecules. However, a comprehensive review of available scientific literature reveals a significant lack of specific research focused on the chemo- and regioselective transformations of this compound itself.

While general principles of organic synthesis can predict potential selective reactions, specific experimental data, including detailed research findings and data tables for this particular compound, are not readily found in published literature. For instance, the selective mono-esterification or the controlled cyclization to form a specific lactone or anhydride would be of significant synthetic interest.

In the broader context of dicarboxylic acids, selective transformations are often achieved by controlling reaction conditions or using specific reagents. For example, the selective mono-esterification of a dicarboxylic acid can sometimes be accomplished by using a large excess of the diacid relative to the alcohol and esterification agent, or through enzymatic catalysis.

Intramolecular cyclization reactions of dicarboxylic acids can lead to the formation of cyclic anhydrides or lactones. The formation of a six-membered cyclic anhydride from a pentanedioic acid derivative like this compound would typically require heating, often with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC). The regioselectivity of lactone formation, which would involve the participation of one carboxylic acid group and a reaction at another part of the molecule (for instance, reduction of the other carboxylic acid to an alcohol followed by cyclization), would be highly dependent on the specific reagents and reaction pathways employed.

Despite these general possibilities, the absence of specific studies on this compound means that detailed reaction conditions, yields, and the specific challenges associated with achieving high chemo- and regioselectivity for this compound remain undocumented in the scientific literature. Further experimental research is necessary to elucidate the specific reactivity of this molecule and to develop synthetic protocols for its selective transformation.

Due to the lack of available specific research data, no data tables on the chemo- and regioselective transformations of this compound can be presented.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxyphenyl Pentanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(2-methoxyphenyl)pentanedioic acid is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the methoxyphenyl group would appear in the downfield region, typically between 6.8 and 7.3 ppm, with their multiplicity and coupling constants dictated by their substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The aliphatic protons of the pentanedioic acid backbone would show more complex splitting patterns in the upfield region.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield region, typically above 170 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the methoxy group showing a characteristic shift. The aliphatic carbons will be found in the upfield region of the spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 2H | 2 x -COOH |

| ~7.25 | dd | 1H | Ar-H |

| ~7.15 | td | 1H | Ar-H |

| ~6.90 | td | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.60 | m | 1H | CH |

| ~2.70 | m | 4H | 2 x -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178.5 | 2 x COOH |

| ~157.0 | Ar-C-OCH₃ |

| ~131.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~110.5 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~40.0 | CH |

| ~35.0 | 2 x -CH₂- |

To confirm the assignments from 1D NMR and to elucidate the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the adjacent aliphatic protons on the pentanedioic acid chain, as well as between neighboring aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the methoxy protons and one of the aromatic protons, providing insight into the orientation of the methoxy group relative to the rest of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula with a high degree of confidence, confirming the molecular formula as C₁₂H₁₄O₅.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 239.0863 |

| [M+Na]⁺ | 261.0682 |

| [M-H]⁻ | 237.0717 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the methoxy group (-OCH₃). The fragmentation of the pentanedioic acid chain would also produce a series of characteristic ions.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups. Strong, sharp carbonyl (C=O) stretching absorptions would be expected around 1700-1725 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch (carboxylic acid) |

| 2950-3050 | C-H stretch (aromatic and aliphatic) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1580-1610 | C=C stretch (aromatic ring) |

| 1240-1260 | C-O stretch (aryl ether) |

| 1020-1040 | C-O stretch (methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The spectrum of this compound is primarily determined by the chromophores present in its structure: the 2-methoxyphenyl group and the two carboxylic acid moieties.

The key electronic transitions expected for this compound are π → π* and n → π*.

π → π* Transitions: The methoxy-substituted benzene (B151609) ring is the principal chromophore. It contains a conjugated π-electron system. The absorption of UV radiation can excite these electrons from a π bonding orbital to a π* anti-bonding orbital. Aromatic systems typically display strong absorptions (high molar extinction coefficients, ε) due to these transitions. For anisole (B1667542) (methoxybenzene), a related simple chromophore, strong absorptions are typically observed below 220 nm and a weaker, structured band appears around 270-280 nm. The presence of the pentanedioic acid substituent may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima (λ_max).

n → π* Transitions: The carbonyl groups of the dicarboxylic acid and the oxygen atom of the methoxy group possess non-bonding electrons (lone pairs), denoted as 'n' electrons. These electrons can be promoted to a π* anti-bonding orbital of the carbonyl group or the aromatic ring. These n → π* transitions are "forbidden" by spectroscopic selection rules, meaning they have a much lower probability of occurring. researchgate.net Consequently, they result in weak absorption bands (low ε values) and typically appear at longer wavelengths than the intense π → π* transitions. researchgate.net For simple carboxylic acids, these transitions are often observed in the 200-210 nm region.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | 2-Methoxyphenyl | ~220 nm and ~270 nm | Strong |

| n → π* | Carboxylic Acid (C=O) | ~200-210 nm | Weak |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the searched literature, the analysis of related structures, such as glutaric acid derivatives and other substituted dicarboxylic acids, allows for a well-founded prediction of its solid-state characteristics. The physicochemical and mechanical properties of crystalline materials are fundamentally governed by their intermolecular interactions. nih.gov A crystallographic analysis would provide the unit cell dimensions, space group, and the asymmetric unit's contents, which are essential for understanding the material's properties.

Disclaimer: The following data table is for the related compound 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid and is provided for illustrative purposes only, to show the type of information obtained from an X-ray crystallography experiment. It does not represent the data for this compound.

Table 2: Illustrative Crystal Data for a Related Compound, 3-Hydroxy-3-(methoxycarbonyl)pentanedioic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀O₇ |

| Formula Weight | 206.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7110 (4) |

| b (Å) | 5.8323 (2) |

| c (Å) | 23.8844 (7) |

| Volume (ų) | 1770.65 (10) |

| Z (Molecules/unit cell) | 8 |

Source: Illustrative data based on a known structure to demonstrate crystallographic parameters.

The crystal packing, or the arrangement of molecules within the crystal lattice, is dictated by a variety of intermolecular forces. ucl.ac.uk For this compound, the following interactions would be critical:

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonds formed between the carboxylic acid groups. Carboxylic acids commonly form hydrogen-bonded dimers, creating a characteristic eight-membered ring motif known as an R²₂(8) synthon. Alternatively, they can form catemers (chains). These strong interactions are primary drivers in the crystal packing of such molecules. researchgate.net

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic or aliphatic C-H groups as donors and the carbonyl or methoxy oxygen atoms as acceptors, would also play a crucial role in stabilizing the three-dimensional structure.

Van der Waals Forces: Dispersive forces are ubiquitous and contribute to the cohesion of the crystal lattice by acting between all atoms.

The interplay of these forces determines the final crystal structure, influencing properties like melting point, solubility, and crystal morphology. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The carbon atom at the 3-position of the pentanedioic acid chain in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-methoxyphenyl)pentanedioic acid.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. While enantiomers have identical physical properties like melting point and UV-Vis spectra, they have equal and opposite ECD spectra.

The application of ECD to this compound would involve:

Measurement: The ECD spectra of the enantiomerically pure or enriched samples would be recorded. The chromophores responsible for UV-Vis absorption (the methoxyphenyl group and carboxylic acids) are also responsible for the ECD signal.

Stereochemical Assignment: The resulting spectrum, characterized by positive or negative Cotton effects at specific wavelengths, serves as a fingerprint for a particular enantiomer. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of the enantiomer can be determined. mdpi.com

Addressing Challenges: The analysis of chiral carboxylic acids can be complicated by intermolecular hydrogen bonding, which leads to the formation of aggregates or dimers in solution. nih.govacs.org This aggregation can significantly alter the ECD spectrum and complicate the conformational analysis. A common strategy to circumvent this issue is to convert the carboxylic acid to its corresponding salt (e.g., disodium (B8443419) salt), which breaks up the hydrogen-bonded aggregates and simplifies the spectral interpretation. nih.gov Another advanced approach involves using a supramolecular cage which can encapsulate the dicarboxylic acid, leading to a significant and detectable amplification of the circular dichroism signal. nih.govacs.org

Thus, ECD spectroscopy, especially when combined with computational modeling, provides an indispensable tool for the unambiguous assignment of stereochemistry to chiral molecules like this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anisole (Methoxybenzene) |

| Glutaric acid |

| 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid |

| (R)-3-(2-Methoxyphenyl)pentanedioic acid |

Theoretical and Computational Investigations of 3 2 Methoxyphenyl Pentanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-methoxyphenyl)pentanedioic acid at the electronic level. These calculations, often employing ab initio and DFT methods, provide a detailed picture of the molecule's electronic architecture and conformational preferences.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the aromatic methoxyphenyl group and the aliphatic dicarboxylic acid chain. The distribution of electrons and the nature of the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of the molecule's reactivity.

The HOMO is typically localized on the electron-rich 2-methoxyphenyl ring, specifically on the aromatic π system and the oxygen atom of the methoxy (B1213986) group. This localization indicates that this region is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid groups, particularly the antibonding π* orbitals of the carbonyl groups. This suggests that these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between the HOMO and LUMO, related to the molecule's chemical stability and reactivity. |

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound is significant due to the multiple rotatable bonds in its structure. The orientation of the 2-methoxyphenyl group relative to the pentanedioic acid backbone, as well as the rotation around the C-C bonds of the aliphatic chain, gives rise to a complex conformational landscape with several local energy minima.

Theoretical Acidity and Reactivity Predictions

Quantum chemical calculations can provide accurate predictions of the acidity of the carboxylic acid protons in this compound. The pKa values can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The presence of the electron-donating methoxy group on the phenyl ring is expected to have a modest influence on the acidity of the two carboxylic acid groups.

Reactivity predictions can be made by analyzing various calculated parameters. For instance, the electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These theoretical tools allow for the prediction of how this compound will behave in various chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics and its interactions with the environment, such as a solvent.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by the surrounding solvent. In a polar solvent like water, the carboxylic acid groups will be well-solvated through hydrogen bonding. This solvation can affect the conformational preferences of the molecule compared to the gas phase. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the solute.

These simulations can reveal how the solvent mediates intramolecular interactions. For example, in an aqueous environment, the propensity for intramolecular hydrogen bonding between the two carboxylic acid groups may be reduced due to the strong interactions with water molecules. The dynamics of the molecule, including the rates of conformational transitions, can also be quantified from MD trajectories.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, DFT calculations can identify the structures of transition states and intermediates, as well as the activation energies.

For example, the mechanism of esterification or amidation of the carboxylic acid groups can be studied in detail. DFT calculations can elucidate the stepwise process, including the initial nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule. The calculated activation energies for these steps can provide a quantitative understanding of the reaction kinetics. This level of mechanistic detail is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their activities or properties. nih.gov While extensively used in drug discovery for predicting biological activity, QSAR can also be effectively applied to elucidate and predict the chemical reactivity of molecules. nih.gov Such studies are crucial for understanding reaction mechanisms, predicting stability, and designing compounds with desired chemical characteristics.

In the context of this compound, a hypothetical QSAR study could be conceptualized to explore the influence of substituents on the reactivity of the pentanedioic acid backbone. For instance, the acidity of the carboxylic acid groups, represented by their pKa values, is a key determinant of the compound's chemical behavior. A QSAR model could be developed to predict these pKa values based on various molecular descriptors.

A hypothetical study might involve the creation of a dataset of this compound derivatives with different substituents on the phenyl ring. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., Taft steric parameters, molar refractivity), and topological (e.g., connectivity indices).

A multiple linear regression (MLR) analysis could then be performed to establish a mathematical relationship between the calculated descriptors and the experimentally determined or computationally predicted pKa values. A hypothetical QSAR model for the primary carboxylic acid dissociation (pKa1) might take the following form:

pKa1 = β₀ + β₁(σ) + β₂(MR) + β₃(LogP)

Where:

pKa1 is the predicted acid dissociation constant.

σ (Sigma) is the Hammett electronic parameter of the substituent.

MR is the Molar Refractivity, a measure of steric bulk.

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of such a model would be evaluated using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_pred). nih.gov Generally, a robust QSAR model would exhibit R² and Q² values greater than 0.6 and an R²_pred value above 0.5. nih.gov

Hypothetical QSAR Data for this compound Derivatives

| Derivative | Substituent (R) | Hammett (σ) | Molar Refractivity (MR) | LogP | Predicted pKa1 |

| 1 | H | 0.00 | 1.03 | 1.85 | 4.50 |

| 2 | 4-NO₂ | 0.78 | 6.44 | 1.90 | 3.85 |

| 3 | 4-Cl | 0.23 | 6.03 | 2.55 | 4.28 |

| 4 | 4-CH₃ | -0.17 | 5.65 | 2.40 | 4.65 |

| 5 | 4-OH | -0.37 | 2.85 | 1.25 | 4.80 |

This table presents hypothetical data for a QSAR study on the acidity of this compound derivatives. The predicted pKa1 values are illustrative of how different substituents might influence the acidity based on their electronic and steric properties.

In Silico Design of Novel Derivatives with Predicted Chemical Characteristics

The insights gained from QSAR models can be leveraged for the in silico design of novel derivatives with tailored chemical properties. nih.gov By understanding the relationship between molecular descriptors and chemical reactivity, new molecules can be rationally designed to exhibit desired characteristics, such as enhanced acidity, improved stability, or specific reaction kinetics.

Building upon the hypothetical QSAR model for this compound, one could design novel derivatives with predicted pKa values. For example, to design a derivative with increased acidity (a lower pKa), the model suggests introducing strongly electron-withdrawing substituents (high positive σ values). Conversely, to decrease acidity (a higher pKa), electron-donating groups would be favored.

The process of in silico design would involve:

Defining the Design Objective: For instance, the goal might be to design a derivative with a pKa1 value below 3.5 to ensure significant ionization at physiological pH.

Virtual Compound Library Generation: A virtual library of novel this compound derivatives would be created by systematically modifying the substituent on the phenyl ring.

Descriptor Calculation: For each virtual compound, the relevant molecular descriptors from the QSAR model (e.g., Hammett constant, Molar Refractivity, LogP) would be calculated using computational software.

Property Prediction: The established QSAR equation would then be used to predict the pKa1 for each novel derivative.

Selection of Candidate Molecules: Derivatives with predicted pKa1 values that meet the design objective would be identified as promising candidates for synthesis and experimental validation.

This approach accelerates the discovery of new molecules with specific chemical properties by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Hypothetical In Silico Designed Derivatives of this compound

| Derivative | Proposed Substituent (R) | Predicted pKa1 | Rationale for Design |

| 6 | 3,5-di(CF₃) | 3.25 | Introduction of two strong electron-withdrawing trifluoromethyl groups to significantly increase acidity. |

| 7 | 4-CN | 3.95 | The cyano group is a strong electron-withdrawing group, expected to lower the pKa. |

| 8 | 4-N(CH₃)₂ | 4.95 | The dimethylamino group is a strong electron-donating group, predicted to decrease acidity. |

| 9 | 4-SO₂NH₂ | 3.70 | The sulfonamide group is a potent electron-withdrawing moiety, leading to a predicted increase in acidity. |

This table showcases a set of hypothetically designed derivatives of this compound with predicted pKa1 values. These predictions are based on the structure-activity relationships established in the hypothetical QSAR study.

Mechanistic Organic Chemistry Investigations Pertaining to 3 2 Methoxyphenyl Pentanedioic Acid

Kinetic Studies of Key Chemical Reactions

Kinetic studies are fundamental to understanding the rate of a chemical reaction and the factors that influence it. For a compound like 3-(2-methoxyphenyl)pentanedioic acid, kinetic analysis would typically involve monitoring the concentration of reactants and products over time during its synthesis or subsequent transformations.

A hypothetical reaction for the formation of this compound could be the Michael addition of a malonic ester to a substituted cinnamate, followed by hydrolysis and decarboxylation. A kinetic study of such a reaction would aim to determine the reaction order with respect to each reactant and any catalysts involved. This data would help to formulate a rate law, providing clues about the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Formation of a Precursor to this compound

| Experiment | Initial [Substrate A] (mol/L) | Initial [Substrate B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |

This table represents hypothetical data for illustrative purposes and is not based on published experimental results for this specific compound.

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can track its position in the product, providing definitive evidence for proposed reaction pathways. nih.govnih.gov

For the synthesis of this compound, one could envision using a starting material labeled with ¹³C at a specific position, for instance, in the carboxyl group of a reactant. Analysis of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry would reveal the location of the ¹³C label, confirming or refuting a proposed mechanism.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient species known as reaction intermediates. The direct observation and characterization of these intermediates can provide significant insight into the reaction mechanism. Techniques such as low-temperature NMR, stopped-flow spectroscopy, or trapping experiments are often employed for this purpose.

In a potential synthesis of this compound, intermediates such as enolates or tetrahedral intermediates could be formed. For example, in a base-catalyzed reaction, the deprotonation of a precursor could generate a carbanionic intermediate. Spectroscopic identification of such a species would be a key piece of evidence in piecing together the reaction pathway.

Role of Catalysts and Solvents in Reaction Mechanism Determination

The choice of catalyst and solvent can profoundly influence the rate and outcome of a chemical reaction. nih.gov Catalysts provide an alternative reaction pathway with a lower activation energy, while solvents can stabilize or destabilize reactants, transition states, and intermediates.

Systematic studies varying the catalyst (e.g., different bases or acids) and solvent (e.g., polar protic, polar aprotic, nonpolar) would be crucial in understanding the mechanism of formation for this compound. For instance, a significant rate enhancement in a polar aprotic solvent might suggest a mechanism involving charged intermediates that are stabilized by the solvent.

Table 2: Hypothetical Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant | Relative Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Dimethylformamide (DMF) | 37 | 120 |

This table illustrates a hypothetical trend and does not represent actual experimental data for reactions involving this compound.

Analysis of Stereochemical Outcomes and Stereoselectivity Mechanisms

The stereochemistry of a reaction product provides a three-dimensional view of the reaction mechanism. For reactions that can produce stereoisomers, the observed stereoselectivity (the preference for the formation of one stereoisomer over another) can offer deep insights into the transition state geometry.

This compound itself is achiral. However, if it were to be synthesized from a chiral precursor or via a chiral catalyst, or if it were to undergo a reaction at one of its prochiral centers, the stereochemical outcome would be of great interest. For example, enzymatic reactions are known for their high stereoselectivity. An enzymatic synthesis or transformation of this diacid would likely proceed with a high degree of stereocontrol, and the analysis of the product's stereochemistry would be instrumental in understanding the enzyme's mechanism.

Applications of 3 2 Methoxyphenyl Pentanedioic Acid in Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

A comprehensive review of scientific literature does not yield specific, documented examples of 3-(2-methoxyphenyl)pentanedioic acid being used as a chiral building block in asymmetric synthesis. However, the broader class of 3-substituted glutaric acids can be converted into their corresponding anhydrides. These glutaric anhydrides are well-known substrates for desymmetrization processes, which are powerful methods for producing chiral compounds. This general strategy suggests a potential, though not yet demonstrated, pathway for utilizing this compound in the creation of enantiomerically pure molecules.

Precursor for the Synthesis of Organic Ligands and Metal Complexes

The molecular architecture of this compound, which contains two carboxylate groups, makes it a viable candidate for use as an organic ligand in coordination chemistry. Dicarboxylic acids are fundamental building blocks for synthesizing metal complexes, acting as chelating or bridging ligands to connect metal centers. While this potential exists, specific instances of organic ligands or metal complexes synthesized directly from this compound are not prominently reported in current research databases.

Role in the Synthesis of Advanced Organic Materials

The application of this compound in the field of advanced organic materials is an area of theoretical potential rather than established practice, as detailed below.

As a dicarboxylic acid, this compound possesses the necessary functional groups to act as a monomer in step-growth polymerization. It could theoretically react with diols to form polyesters or with diamines to form polyamides. The incorporation of its specific aryl-substituted structure could impart unique properties to the resulting polymer backbone. Despite this potential, a search of scientific and patent literature did not uncover specific studies where this compound has been explicitly used as a monomer in polymerization reactions.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Dicarboxylic acids are a major class of linkers used in MOF synthesis. The length and geometry of the dicarboxylate linker are crucial in determining the topology and pore characteristics of the final framework. While aliphatic dicarboxylic acids are used in MOF chemistry, a detailed review of the literature does not show any reported MOF or COF structures that specifically incorporate this compound as the organic linker.

Utility as a Synthon for Pharmaceutical Intermediates

3-Arylglutaric acids are recognized as valuable intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). For instance, related compounds such as 3-(4-isobutylphenyl)glutaric acid and 3-(3-phenoxyphenyl)glutaric acid serve as precursors in the synthesis of Ibuprofen and Fenoprofen, respectively.

As a member of this chemical class, this compound represents a useful synthon for creating complex molecular scaffolds. Its structure is suitable for further chemical modification to build target pharmaceutical intermediates. While direct synthetic routes to commercial drugs using this specific starting material are not widely published, its classification as a 3-arylglutaric acid firmly places it among compounds of interest for medicinal chemistry and process development.

Table 1: Examples of 3-Arylglutaric Acids as Pharmaceutical Intermediates

| 3-Arylglutaric Acid Derivative | Corresponding Pharmaceutical | Therapeutic Class |

| 3-(4-isobutylphenyl)glutaric acid | Ibuprofen | Anti-inflammatory |

| 3-(3-phenoxyphenyl)glutaric acid | Fenoprofen | Anti-inflammatory |

| 3-(4-tert-butylphenyl)glutaric acid | α-(4-tert-butylphenyl)-β-(N,N-dimethylamino)propiophenone intermediate | Anti-inflammatory |

This table illustrates the established role of the 3-arylglutaric acid scaffold, suggesting the potential utility of this compound in similar synthetic applications.

Application as a Reagent in Multi-Component Reactions

Recent research has demonstrated the utility of 3-aryl glutaric acid anhydrides as effective substrates in the Castagnoli-Cushman Reaction (CCR), a type of multi-component reaction. In this process, the 3-aryl glutaric acid is converted in situ to its cyclic anhydride (B1165640) using a dehydrating agent like acetic anhydride. This anhydride then reacts with a pre-formed imine to produce highly substituted δ-lactams (6-oxo-2,4-diarylpiperidine-3-carboxylic acids) with a high degree of diastereoselectivity.

This reaction forges three new stereocenters in a single, efficient step. As this compound is a 3-aryl glutaric acid, it is a suitable candidate for this transformation. This application highlights its role as a precursor to complex heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery.

Table 2: The Castagnoli-Cushman Reaction with 3-Aryl Glutaric Acids

| Reactant 1 | Reactant 2 | Conditions | Product Scaffold | Key Features |

| 3-Aryl Glutaric Acid | Imines | Acetic Anhydride | 6-Oxo-2,4-diarylpiperidine-3-carboxylic acid (δ-lactam) | High diastereoselectivity, formation of three stereocenters |

This table summarizes the general parameters of the Castagnoli-Cushman reaction involving 3-aryl glutaric acids, a reaction for which this compound is a potential substrate.

Synthesis and Chemical Reactivity of Derivatives and Analogues of 3 2 Methoxyphenyl Pentanedioic Acid

Esters and Amides of 3-(2-Methoxyphenyl)pentanedioic Acid

The carboxyl groups of this compound are primary sites for derivatization, readily forming esters and amides through established condensation reactions.

Synthetic Routes and Characterization

Esters: The synthesis of dialkyl or diaryl esters of this compound is typically achieved through Fischer-Speier esterification. This method involves reacting the diacid with an excess of the desired alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is generally heated to reflux to drive the equilibrium towards the ester product. The formation of the diester can be monitored by techniques like thin-layer chromatography (TLC).

For example, the synthesis of dimethyl 3-(2-methoxyphenyl)pentanedioate would proceed by refluxing the diacid in methanol with a catalytic amount of concentrated sulfuric acid.

Amides: The corresponding diamides are synthesized by reacting this compound with ammonia (B1221849) or a primary or secondary amine. The reaction can be carried out by first converting the dicarboxylic acid to its more reactive diacyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then treated with an excess of the amine to yield the diamide (B1670390). Alternatively, direct amidation can be achieved by heating the dicarboxylic acid with the amine, often with the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction.

Characterization of these esters and amides involves standard analytical techniques. Melting points, where applicable, provide a preliminary indication of purity. Elemental analysis confirms the empirical formula of the synthesized compounds.

Spectroscopic Signatures

Spectroscopic methods are crucial for the structural elucidation of these derivatives.

Infrared (IR) Spectroscopy: The formation of esters is confirmed by the appearance of a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹. This is a noticeable shift from the broader C=O stretch of the carboxylic acid, which appears around 1700-1725 cm⁻¹. The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) disappears upon esterification. For amides, the C=O stretching band is observed at a lower frequency, generally between 1630 and 1690 cm⁻¹. Primary and secondary amides also show N-H stretching vibrations in the region of 3100-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of the dimethyl ester, new singlets corresponding to the two methoxy (B1213986) protons (-OCH₃) would appear around 3.6-3.8 ppm. The protons of the pentanedioic acid backbone and the 2-methoxyphenyl group would show characteristic shifts. For amides, the chemical shifts of the protons adjacent to the carbonyl group are affected, and new signals for the N-H protons (if present) would be observed, often as broad singlets.

¹³C NMR: The carbon NMR spectrum provides definitive evidence of ester or amide formation. The carbonyl carbon of the ester typically resonates in the 170-175 ppm range, while the amide carbonyl carbon appears slightly downfield, around 172-178 ppm. The signal for the methoxy carbon of the ester will appear around 51-53 ppm.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized derivatives. The fragmentation patterns can also provide structural information. For example, esters may show characteristic fragmentation patterns involving the loss of the alkoxy group.

Table 1: Representative Spectroscopic Data for Derivatives of this compound

| Derivative | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Dimethyl 3-(2-methoxyphenyl)pentanedioate | 1735 (C=O, ester) | ~3.65 (s, 6H, -OCH₃) | ~52 (OCH₃), ~173 (C=O) |

| 3-(2-Methoxyphenyl)pentanedioic diamide | 1650 (C=O, amide), 3200-3400 (N-H) | Broad signals for -NH₂ | ~175 (C=O) |

Anhydrides and Imides Derived from this compound

Intramolecular cyclization of this compound and its derivatives can lead to the formation of cyclic anhydrides and imides.

Anhydrides: The cyclic anhydride (B1165640), 3-(2-methoxyphenyl)glutaric anhydride, can be prepared by heating this compound with a dehydrating agent such as acetic anhydride or acetyl chloride. orgsyn.org This reaction involves the intramolecular loss of a water molecule to form a five-membered anhydride ring. The reaction progress can be monitored by the disappearance of the starting diacid.

Imides: The corresponding cyclic imides can be synthesized by heating the anhydride with ammonia or a primary amine. Alternatively, heating the diammonium salt of the dicarboxylic acid can also yield the imide. For example, reacting 3-(2-methoxyphenyl)glutaric anhydride with a primary amine (R-NH₂) would yield the N-substituted 3-(2-methoxyphenyl)glutarimide.

Substituted Aromatic Analogues with Varied Substituent Patterns

The aromatic ring of this compound provides a scaffold for further synthetic modifications. The introduction of different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, analogues with electron-donating (e.g., -OH, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups at various positions on the phenyl ring can be synthesized.

The synthesis of these analogues often starts from appropriately substituted phenols or anilines, which are then elaborated to the final pentanedioic acid structure through multi-step synthetic sequences. These sequences might involve reactions such as Michael additions to α,β-unsaturated esters followed by hydrolysis.

Derivatives with Modified Pentanedioic Acid Backbone

Alterations to the five-carbon chain of the pentanedioic acid moiety lead to another class of analogues.

Variations in Chain Length

Homologues of this compound, such as those with shorter or longer dicarboxylic acid chains, can be synthesized to study the effect of chain length on the molecule's properties.